3,5-Dibromo-2-methylbenzoic acid is a compound that has been isolated from the sea sponge Didiscus sp. and has been characterized by spectral methods, X-ray diffraction analysis, and comparison with a synthetic sample4. This compound is structurally related to other benzoic acid derivatives, which have been studied for various biological activities and applications in different fields. The relevance of such compounds is highlighted by their potential use in medical and industrial applications, as well as their occurrence in natural products.
The applications of 3,5-Dibromo-2-methylbenzoic acid and its related compounds span across various fields. In the medical field, the inhibition of prolyl hydroxylase by ethyl-3,4-dihydroxybenzoate suggests a potential therapeutic approach for treating fibrotic diseases1. The anticancer properties of related compounds, such as the 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones, demonstrate their applicability in oncology, particularly in the development of new chemotherapeutic agents3. In agriculture, compounds like 2,3,5-triiodobenzoic acid have been found to act as anti-auxins, influencing the growth processes in plants, which could be leveraged for crop management and development of growth regulators2. Additionally, the multicomponent reactions of aminobenzoic acids, as described in the synthesis of various derivatives, highlight the versatility of benzoic acid compounds in synthetic chemistry, which could be utilized in the design and synthesis of novel materials or pharmaceuticals5.
The synthesis of 3,5-dibromo-2-methylbenzoic acid can be achieved through several methods, often involving bromination reactions on suitable precursors. One common method includes:
For example, a method described involves heating methyl 2-aminobenzoate with tribromide-N-methyl-N-butylimidazole, followed by extraction and crystallization to yield high purity .
The molecular structure of 3,5-dibromo-2-methylbenzoic acid consists of a benzene ring substituted with two bromine atoms at the meta positions and a carboxylic acid group. The structural formula can be represented as follows:
Key structural characteristics include:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are typically employed to confirm the structure .
3,5-Dibromo-2-methylbenzoic acid can participate in various chemical reactions:
These reactions are crucial in developing more complex molecules in organic chemistry .
The mechanism of action for 3,5-dibromo-2-methylbenzoic acid primarily revolves around its reactivity due to the electron-withdrawing effects of the bromine atoms. This influences:
The detailed mechanism often requires computational studies or kinetic analysis to elucidate specific pathways .
The physical and chemical properties of 3,5-dibromo-2-methylbenzoic acid include:
These properties make it suitable for various applications in organic synthesis and material science .
3,5-Dibromo-2-methylbenzoic acid has several scientific applications:
3,5-Dibromo-2-methylbenzoic acid (CAS No. 100958-94-9) is a disubstituted benzoic acid derivative with a systematic IUPAC name of 3,5-dibromo-2-methylbenzoic acid [1] [3]. Its molecular formula is C₈H₆Br₂O₂, and it has a molecular weight of 293.94 g/mol [3] [9]. The structure features a carboxylic acid functional group at position 1, methyl substituents at position 2, and bromine atoms at positions 3 and 5 of the benzene ring. Key molecular descriptors include:
Table 1: Molecular Attributes
| Property | Value |
|---|---|
| Canonical SMILES | CC1=C(C=C(C=C1Br)Br)C(=O)O |
| InChI Key | ZEZXVIRBOFKOMW-UHFFFAOYSA-N |
| Hydrogen Bond Donor Count | 1 (carboxyl group) |
| Hydrogen Bond Acceptor Count | 2 (carboxyl oxygen atoms) |
The InChI code (1S/C₈H₆Br₂O₂/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H₃,(H,11,12)) further confirms the connectivity and stereochemical properties [1] [3].
While direct crystallographic data for 3,5-dibromo-2-methylbenzoic acid is limited in the provided sources, studies on structurally analogous halogenated benzoic acids (e.g., 3,5-dibromo-2-methoxybenzoic acid) reveal that such compounds exhibit near-planar arrangements of the benzene ring [4]. The bromine atoms induce steric and electronic effects that may slightly distort the ring planarity. The carboxylic acid group typically lies in the plane of the ring, facilitating intermolecular hydrogen bonding in the solid state. These interactions influence crystal packing and stability, as observed in related compounds analyzed via X-ray diffraction [4].
NMR Spectroscopy:
IR Spectroscopy:Characteristic peaks include:
Mass Spectrometry:The EI-MS profile would show a molecular ion peak at m/z 292/294/296 (due to ⁷⁹Br/⁸¹Br isotopic patterns). Key fragments include [M-CO₂]⁺ (m/z 248/250/252) and [M-Br]⁺ (m/z 213/215) [3] [9].
3,5-Dibromo-2-methylbenzoic acid is a solid at room temperature [1] [3]. Its melting point is not explicitly provided in the sources, but analogous halogenated benzoic acids (e.g., 3,5-dinitro-2-methylbenzoic acid) melt at 205–207°C, suggesting a similar high-melting-point range due to strong intermolecular forces [5]. The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, DMSO), attributed to hydrophobic bromine substituents and the hydrophilic carboxyl group. Storage recommendations specify keeping it in a dark, sealed container at room temperature to prevent degradation [1] [3].
The physicochemical behavior of 3,5-dibromo-2-methylbenzoic acid is influenced by substituent positioning and halogen identity. Key comparisons:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5